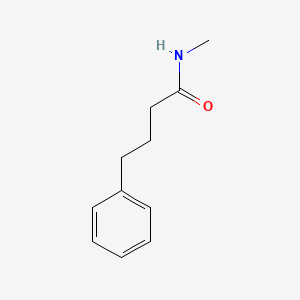

N-methyl-4-phenylbutanamide

Beschreibung

BenchChem offers high-quality N-methyl-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKPKUUXSDVLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42407-51-2 | |

| Record name | N-methyl-4-phenylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-4-phenylbutanamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-4-phenylbutanamide is a chemical compound featuring a phenyl group and a secondary amide functional group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed theoretical synthesis protocol, and a discussion of its potential, though not yet extensively documented, applications. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, enabling a deeper understanding of this molecule's characteristics and potential for further investigation.

Chemical Identity and Structure

N-methyl-4-phenylbutanamide is a derivative of butyric acid with a phenyl substituent at the 4-position and a methyl-substituted amide group. Its systematic IUPAC name is N-methyl-4-phenylbutanamide.

The fundamental structure consists of a four-carbon aliphatic chain. One end of this chain is attached to a phenyl group, while the other end is a carboxamide with a methyl group on the nitrogen atom. This structure imparts both hydrophobic (due to the phenyl and alkyl chain) and hydrophilic (due to the amide group) characteristics to the molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem[1] |

| Molecular Weight | 177.24 g/mol | PubChem |

| Canonical SMILES | CNC(=O)CCCC1=CC=CC=C1 | PubChem[1] |

| InChI | InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | PubChem[1] |

| InChIKey | WEKPKUUXSDVLAT-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 17947794 | PubChem[1] |

digraph "N_methyl_4_phenylbutanamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N"]; O1 [label="O"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Butanamide Chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10;

// Amide Group C10 -- O1 [style=double]; C10 -- N1; N1 -- C11;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.5,0.7!"]; C8 [pos="-2.8,0!"]; C9 [pos="-4.1,0.7!"]; C10 [pos="-5.4,0!"]; O1 [pos="-5.4,-1.4!"]; N1 [pos="-6.7,0.7!"]; C11 [pos="-8.0,0!"]; }

Caption: Chemical structure of N-methyl-4-phenylbutanamide.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 2.2 | A measure of lipophilicity.[1] |

| Boiling Point | ~210.8°C at 760 mmHg | Estimated based on similar compounds like N-methylbutanamide.[2] |

| Solubility | Soluble in polar organic solvents. | Expected to be soluble in solvents like alcohols, ethers, and chlorinated alkanes.[3] |

Spectroscopic Data (Predicted)

The following sections outline the expected spectroscopic characteristics of N-methyl-4-phenylbutanamide.

-

Aromatic Protons (C₆H₅-) : Expected to appear as a multiplet in the range of δ 7.1-7.3 ppm.

-

Methylene Protons (-CH₂-Ph) : A triplet around δ 2.6-2.8 ppm.

-

Methylene Protons (-CH₂-CH₂-CO-) : A multiplet around δ 1.8-2.0 ppm.

-

Methylene Protons (-CH₂-CO-) : A triplet around δ 2.1-2.3 ppm.

-

N-Methyl Protons (N-CH₃) : A singlet around δ 2.7-2.9 ppm, possibly showing coupling to the N-H proton.

-

Amide Proton (N-H) : A broad singlet typically in the range of δ 5.5-8.5 ppm.

-

Carbonyl Carbon (C=O) : Expected in the low-field region, around δ 172-175 ppm.[4]

-

Aromatic Carbons (C₆H₅-) : Multiple signals in the range of δ 125-142 ppm.[4]

-

Methylene Carbon (-CH₂-Ph) : Around δ 35 ppm.

-

Methylene Carbon (-CH₂-CH₂-CO-) : Around δ 28 ppm.

-

Methylene Carbon (-CH₂-CO-) : Around δ 36 ppm.

-

N-Methyl Carbon (N-CH₃) : Around δ 26 ppm.

-

N-H Stretch : A characteristic sharp peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic) : Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Signals below 3000 cm⁻¹.

-

C=O Stretch (Amide I band) : A strong absorption band around 1640 cm⁻¹.

-

N-H Bend (Amide II band) : A band around 1550 cm⁻¹.

-

C-N Stretch : In the region of 1400-1200 cm⁻¹.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation could involve cleavage of the amide bond and rearrangements of the alkyl chain.

Synthesis of N-methyl-4-phenylbutanamide

A reliable and straightforward method for the synthesis of N-methyl-4-phenylbutanamide is the amidation of 4-phenylbutanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Caption: Proposed synthesis workflow for N-methyl-4-phenylbutanamide.

Experimental Protocol: Two-Step Synthesis

This protocol describes a standard laboratory procedure for the synthesis of N-methyl-4-phenylbutanamide from 4-phenylbutanoic acid.

Step 1: Synthesis of 4-Phenylbutanoyl Chloride

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).

-

Reaction : Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up : After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-methyl-4-phenylbutanamide

-

Reaction Setup : In a separate flask, prepare a solution of methylamine (CH₃NH₂) (at least 2 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool it in an ice bath.

-

Addition : Slowly add the crude 4-phenylbutanoyl chloride from Step 1 to the methylamine solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification :

-

Wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-methyl-4-phenylbutanamide.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Potential Applications and Biological Significance

While specific biological activities of N-methyl-4-phenylbutanamide are not extensively reported, the core structure is present in molecules with known pharmacological effects. The parent compound, 4-phenylbutanoic acid (4-PBA), is a histone deacetylase (HDAC) inhibitor and has been investigated for its therapeutic potential in a variety of diseases, including urea cycle disorders and some forms of cancer.[5]

The N-methylamide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability. Therefore, N-methyl-4-phenylbutanamide could be a subject of interest in medicinal chemistry for the development of novel therapeutics. Its structural similarity to other biologically active amides suggests it could be screened for a range of activities.

Conclusion

N-methyl-4-phenylbutanamide is a molecule with a well-defined chemical structure but limited experimentally determined data in the public domain. This guide has provided a comprehensive overview of its predicted properties based on its constituent functional groups and a plausible, detailed synthesis protocol. The structural relationship to biologically active compounds like 4-phenylbutanoic acid suggests that N-methyl-4-phenylbutanamide could be a valuable compound for further research and screening in drug discovery programs. The information presented here serves as a solid starting point for any scientist or researcher interested in exploring the chemistry and potential applications of this compound.

References

-

PubChem. N-Methyl-4-oxo-4-phenylbutanamide. Available from: [Link]

-

PubChem. N-methyl-N-phenylbutanamide. Available from: [Link]

-

Pharmaffiliates. N-Methyl-N-phenylbutanamide. Available from: [Link]

-

SpectraBase. N-Methyl-4-phenylbutan-2-amine. Available from: [Link]

-

PubChemLite. N-methyl-4-phenylbutanamide (C11H15NO). Available from: [Link]

-

CAS Common Chemistry. N-Methylbutanamide. Available from: [Link]

-

PMC. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Available from: [Link]

-

ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. Available from: [Link]

-

PubChem. N-[(4-Methyloxan-4-YL)methyl]-4-phenylbutanamide. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... Available from: [Link]

-

MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available from: [Link]

-

NIST WebBook. Benzenesulfonamide, N-methyl-N-phenyl-. Available from: [Link]

-

MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available from: [Link]

-

ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available from: [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. Available from: [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Available from: [Link]

-

NIST WebBook. Acetamide, N-(4-methylphenyl)-. Available from: [Link]

-

PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

-

MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Available from: [Link]

-

RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Available from: [Link]

-

Stenutz. 4-methyl-N-phenylbenzamide. Available from: [Link]

-

Chemsrc. 4-phenylbutanal. Available from: [Link]

Sources

- 1. PubChemLite - N-methyl-4-phenylbutanamide (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. N-methylbutanamide | 17794-44-4 [chemnet.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of N-Methyl-4-phenylbutanamide Derivatives: A Technical Guide to Scaffold Optimization and Targeted Applications

Executive Summary

The transition from simple short-chain fatty acids to complex amide scaffolds represents a critical evolution in medicinal chemistry. While 4-phenylbutyric acid (4-PBA) is an FDA-approved chemical chaperone, its clinical utility in chronic systemic and neurodegenerative diseases is severely bottlenecked by rapid metabolism and the requirement for unachievable in vivo dosing (up to 20 g/day )[1]. By modifying the carboxylic acid into an N-methyl amide and functionalizing the scaffold, researchers have developed N-methyl-4-phenylbutanamide derivatives with drastically improved ligand efficiency, enhanced blood-brain barrier (BBB) permeability, and novel mechanisms of action[2].

This technical guide synthesizes the latest breakthroughs regarding this versatile scaffold, focusing on its role in targeted protein degradation (TPD), neurodegeneration, and endocannabinoid modulation.

Targeted Protein Degradation (TPD): GID4 E3 Ligase Recruitment

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, yet the field remains constrained by a dearth of small molecules capable of recruiting novel E3 ubiquitin ligases[3]. Recent DNA-encoded library (DEL) screens have identified N-methyl-4-phenylbutanamide derivatives as highly selective binders of GID4 , the substrate recognition subunit of the human CTLH E3 ligase complex[4].

The most potent of these, (an epimeric mixture containing the N-methyl-4-phenylbutanamide moiety), exhibits a Kd of 5.6 μM in vitro and an EC50 of 558 nM in cellular assays[3].

Mechanistic Causality: The N-methyl-4-phenylbutanamide group acts as the critical hydrophobic anchor. X-ray co-crystallography reveals that the phenyl ring of the butanamide tail inserts deeply into the GID4 binding cavity, forming essential π−π stacking interactions with the Phe254 residue[5]. The N-methyl modification restricts the conformational flexibility of the amide bond, locking the ligand into a bioactive conformation that perfectly complements the GID4 pocket architecture[5].

Fig 1. Mechanism of targeted protein degradation via GID4 recruitment by butanamide derivatives.

Neuroprotection: Chemical Chaperones in Protein Aggregation

Misfolded Superoxide Dismutase 1 (SOD1) is a primary driver of motor neuron toxicity in Amyotrophic Lateral Sclerosis (ALS)[6]. While parent 4-PBA can reduce protein aggregation, achieving therapeutic concentrations in the central nervous system is pharmacologically unviable[1].

The synthesis of (N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide) solved this by integrating a basic pyrrolidine ring with the phenylbutanamide core[1]. C4 strongly inhibits the formation of mutant SOD1G93A amyloid aggregates at a fraction of the dose required for 4-PBA[7].

Mechanistic Causality: The hydrophobic phenylbutanamide tail interacts directly with the exposed, aggregation-prone hydrophobic segments of misfolded SOD1 monomers. Concurrently, the basic pyrrolidine nitrogen alters the local solvation shell[1]. This dual-action "hydrophobic shielding" redirects the aggregation kinetics—preventing the formation of highly ordered, toxic β -sheet amyloid fibrils and instead forcing the proteins to precipitate as non-toxic, amorphous aggregates[7].

Fig 2. Redirection of toxic SOD1 amyloid fibrillation into non-toxic amorphous aggregates.

Endocannabinoid Modulation: Reversible MAGL Inhibition

Monoacylglycerol lipase (MAGL) regulates the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG) into arachidonic acid, driving neuroinflammation[8]. Irreversible MAGL inhibitors cause severe central nervous system side effects (e.g., CB1 receptor desensitization).

Recent optimization of the ortho-hydroxyanilide scaffold yielded , a 4-phenylbutanamide derivative that acts as a highly potent, reversible MAGL inhibitor ( IC50 = 0.34 μM)[9].

Mechanistic Causality: The 4-phenylbutanamide moiety perfectly occupies the lipophilic acyl-chain binding pocket of MAGL[8]. Because it lacks a reactive carbamate or urea warhead, it binds competitively and reversibly. This transient inhibition elevates protective 2-AG levels and activates the Nrf2 antioxidant pathway without triggering the chronic receptor desensitization seen with covalent binders[10].

Quantitative Data Presentation

The table below summarizes the structure-activity relationships and therapeutic metrics of key phenylbutanamide derivatives.

| Compound / Derivative | Primary Target | Therapeutic Indication | Key Efficacy Metric | Mechanism of Action |

| Compound 88 | GID4 (CTLH E3 Ligase) | Targeted Protein Degradation | Kd = 5.6 μM | Hydrophobic pocket anchor via π−π stacking |

| Compound C4 | Mutant SOD1G93A | ALS / Neurodegeneration | Aggregation Inhibition | Hydrophobic shielding / Amorphous redirection |

| Compound 40 | MAGL Enzyme | Neuroinflammation | IC50 = 0.34 μM | Reversible competitive active-site inhibition |

| N-(4-chlorophenyl)-4-PBA | HDAC6 | Oncology | Selective Inhibition | Zinc-chelating pocket occlusion |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing orthogonal checkpoints to eliminate false positives.

Protocol 1: Evaluation of GID4 Binding Affinity via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard Fluorescence Polarization (FP). Phenylbutanamide derivatives often exhibit intrinsic UV/Vis autofluorescence that confounds FP readouts. TR-FRET's delayed emission reading completely bypasses this background noise.

-

Reagent Preparation: Express and purify recombinant human GID4 (residues 124–289) tagged with GST. Prepare a Europium-labeled anti-GST antibody (donor) and a Cy5-labeled known GID4 tracer peptide (acceptor).

-

Assay Assembly: In a 384-well low-volume plate, combine 10 nM GST-GID4, 2 nM Eu-anti-GST, and 15 nM Cy5-tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

Compound Addition: Titrate the N-methyl-4-phenylbutanamide derivative (e.g., Compound 88) from 100 μM down to 1 nM (3-fold serial dilutions). Incubate for 60 minutes at room temperature.

-

Data Acquisition: Excite at 337 nm. Read emissions at 620 nm (Europium) and 665 nm (Cy5) after a 50 μs delay. Calculate the 665/620 ratio.

-

Self-Validation Checkpoint (Critical): Run a parallel assay using a GID4F254A mutant protein. Because Phe254 is required for π−π stacking with the butanamide's phenyl ring, the compound should fail to displace the tracer in the mutant. If displacement still occurs, the compound is a non-specific aggregator or assay interferer.

Protocol 2: SOD1 Amyloid Aggregation Inhibition Assay

Causality: Thioflavin-T (Th-T) fluorescence exclusively measures cross- β sheet structures. However, a drop in Th-T signal can artificially occur if the compound quenches the fluorophore. Therefore, ultracentrifugation and immunoblotting must be performed to physically verify the protein's solubility state.

-

Aggregation Induction: Incubate 50 μM recombinant SOD1G93A in 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT, shaking at 37°C for 48 hours to induce fibrillation.

-

Compound Treatment: Add Compound C4 at varying concentrations (10 μM to 500 μM) concurrently with the aggregation induction.

-

Thioflavin-T Readout: Aliquot 20 μL of the reaction into 80 μL of 25 μM Th-T solution. Read fluorescence (Ex: 440 nm, Em: 485 nm).

-

Self-Validation Checkpoint (Soluble/Insoluble Fractionation):

-

Centrifuge the remaining reaction mixture at 100,000 ×g for 60 minutes at 4°C.

-

Separate the supernatant (soluble fraction) and resuspend the pellet (insoluble amyloid fraction) in an equal volume of urea buffer.

-

Perform SDS-PAGE and Western Blotting using an anti-SOD1 antibody.

-

Validation: A valid chemical chaperone will show a quantitative shift of the SOD1 band from the pellet fraction to the supernatant fraction, directly correlating with the reduced Th-T fluorescence.

-

References

-

Alfahel L, Argueti-Ostrovsky S, Barel S, et al. "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice." International Journal of Molecular Sciences. 2022; 23(16):9403.[Link]

-

Chana CK, Maisonneuve P, Posternak G, et al. "Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4." Journal of Medicinal Chemistry. 2022; 65(19):12725-12746.[Link]

-

Bononi G, Gado F, Masoni S, et al. "Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold." Bioorganic Chemistry. 2025; 163:108698.[Link]

Sources

- 1. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Research on Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. research-portal.uu.nl [research-portal.uu.nl]

Introduction: Unlocking the Therapeutic Potential of the Phenylbutanamide Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylbutanamide Analogs

The phenylbutanamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities. These activities range from anticonvulsant and anti-inflammatory to cytotoxic and antitumor effects, making this class of molecules a fertile ground for drug discovery and development.[1][2][3] A systematic investigation into the Structure-Activity Relationship (SAR) of phenylbutanamide analogs is paramount. SAR studies allow researchers to decipher how specific modifications to the molecule's chemical architecture influence its interaction with biological targets, ultimately affecting its potency, selectivity, and overall therapeutic profile. This guide provides a comprehensive analysis of the phenylbutanamide core, detailing key structural modifications, their observed impact on biological activity, and the experimental and computational workflows essential for a robust SAR investigation.

The Phenylbutanamide Pharmacophore: A Blueprint for Activity

At its core, the phenylbutanamide structure can be deconstructed into three key regions that are amenable to chemical modification. Understanding the role of each region is fundamental to rational drug design. The generalized structure consists of a terminal phenyl ring, a flexible four-carbon butanamide linker, and a terminal amide group. Each of these components can be systematically altered to probe their contribution to the molecule's biological function.

Caption: Key regions for modification on the phenylbutanamide scaffold.

Dissecting the SAR: A Region-by-Region Analysis

A thorough SAR study involves the systematic modification of each region of the lead compound to build a comprehensive picture of the chemical features required for activity.

Region A: The Phenyl Ring - Steering Potency and Selectivity

The phenyl ring often serves as a crucial anchor, engaging in hydrophobic or aromatic interactions within the target's binding pocket. Modifications to this ring can dramatically alter a compound's activity.

-

Positional Isomerism: The location of substituents on the phenyl ring has a substantial influence on pharmacological activity. For example, in a series of lysophosphatidic acid (LPA3) antagonists, moving a nitro group from the meta to the para position on a phenyl ring resulted in a complete loss of antagonist activity, highlighting the critical importance of substituent placement for proper target engagement.[4]

-

Electronic Effects: The introduction of electron-donating groups (e.g., methyl, methoxy) versus electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the electronic properties of the ring and its ability to interact with the target. In one study, replacing a nitro group with a methyl group led to a 1.5-fold increase in potency.[4] Conversely, for a series of small molecule antagonists, trifluoromethyl and other moderately polar substituents in the para position led to a roughly threefold increase in potency over the parent compound.[5]

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

| Parent Compound Scaffold | Substitution Modification | Position | Resulting Change in Activity | Reference |

| LPA3 Antagonist | Nitro (NO₂) | meta | Baseline activity (IC₅₀ = 4504 nM) | [4] |

| LPA3 Antagonist | Nitro (NO₂) | para | No inhibition observed | [4] |

| LPA3 Antagonist | Methyl (CH₃) | para | 1.5-fold increase in potency (IC₅₀ = 2992 nM) | [4] |

| NPBWR1 Antagonist | Methyl (CH₃) | para | Baseline activity | [5] |

| NPBWR1 Antagonist | Trifluoromethyl (CF₃) | para | ~3-fold increase in potency | [5] |

| NPBWR1 Antagonist | Isopropyl | para | 8-fold increase in potency | [5] |

Region B: The Butanamide Linker - The Conformational Gatekeeper

The linker region dictates the spatial relationship between the phenyl ring and the amide terminus. Its length and flexibility are critical for orienting the key pharmacophoric features correctly within the binding site.

-

Chain Length: Studies on phenylacetamides have shown that a three-carbon spacer between the amide and a terminal amine is optimal for sodium channel blocking activity.[6] This suggests that a specific distance is required to bridge two interaction points within the receptor.

-

Rigidity: While flexibility can be advantageous for initial binding, introducing conformational constraints (e.g., double bonds, cyclic structures) can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. Conversely, replacing a flexible ether linker with a more rigid carbonyl linker in one study led to a switch from antagonist to agonist effects or weak antagonism.[4]

Region C: The Amide Terminus - Modulating Physicochemical Properties

The amide group itself is a key hydrogen bonding motif. The substituent attached to the amide nitrogen (the "terminus") significantly impacts physicochemical properties like lipophilicity, solubility, and cell permeability, which are crucial for a compound's pharmacokinetic profile.

-

Alkyl Chain Elongation: In a study of fenbufen amide analogs, increasing the length of the alkyl amide side chain directly correlated with increased cytotoxic effects.[1] The octyl analog showed the greatest effect, while the methyl analog was only significantly cytotoxic at high concentrations.[1] This suggests that increased lipophilicity enhances the compound's ability to interact with or cross cellular membranes.[1][6]

-

Aromatic and Cyclic Groups: The presence of a phenyl ring near a terminal amine was found to increase the inhibitory potency of sodium channel blockers.[6] This indicates that an additional aromatic interaction at this end of the molecule can contribute to overall binding affinity.

Table 2: Effect of Amide Terminus Modification on Cytotoxicity of Fenbufen Analogs

| Amide Terminus (Alkyl Chain) | Cytotoxicity on RAW 264.7 Cells | Reference |

| Methyl (1 Carbon) | Significant effect only at 100 μM | [1] |

| Propyl (3 Carbons) | Increased cytotoxicity compared to methyl | [1] |

| Butyl (4 Carbons) | Increased cytotoxicity compared to propyl | [1] |

| Octyl (8 Carbons) | Greatest cytotoxic effect; ~70% viability loss at 30 μM | [1] |

Experimental Design: From Synthesis to Biological Validation

A successful SAR campaign relies on efficient synthesis of analogs and robust, reproducible biological assays.

Synthesis of Phenylbutanamide Analogs: A General Protocol

The most common method for synthesizing phenylbutanamide analogs is through amide bond formation between a corresponding carboxylic acid and an amine, often facilitated by a peptide coupling agent.

Protocol 1: Amide Coupling for Analog Synthesis

-

Objective: To synthesize N-substituted phenylbutanamide analogs from a carboxylic acid precursor.

-

Materials: Phenylbutanoic acid derivative (1 equiv.), desired amine (1.1 equiv.), HBTU (1 equiv.), Diisopropylethylamine (DIEA, 2 equiv.), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel.

-

Procedure:

-

Dissolve the phenylbutanoic acid derivative, HBTU, and DIEA in DMF.

-

Stir the solution for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction for 1-4 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).[1]

-

Once the starting material is consumed, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide analog.[1]

-

Confirm the structure and purity using ¹H-NMR and Mass Spectrometry.[1]

-

Caption: A typical workflow for the synthesis of phenylbutanamide analogs.

Biological Evaluation: A Foundational Cytotoxicity Assay

To determine the effect of structural modifications on biological activity, a reliable and high-throughput screening method is essential. The MTT assay is a standard colorimetric assay for assessing cell viability and is widely used to screen for cytotoxic effects.[3][7]

Protocol 2: MTT Assay for Cytotoxicity Screening

-

Objective: To assess the effect of phenylbutanamide analogs on the metabolic activity and viability of cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HCT116, MCF-7), appropriate cell culture medium, Fetal Bovine Serum (FBS), 96-well plates, test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., acidified isopropanol).

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with various concentrations of the phenylbutanamide analogs for a specified period (e.g., 48 or 72 hours).[3] Include a vehicle control (DMSO) and a positive control (known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for determining cytotoxicity using the MTT assay.

Computational Chemistry in SAR: Building the Pharmacophore Model

When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling is an invaluable tool.[8] A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule's biological activity.[9][10] By aligning a set of active molecules, a common feature model can be generated. This model serves as a 3D query to screen virtual compound libraries for new molecules with the potential for similar activity or to guide the design of novel, more potent analogs.[8]

Caption: A 3D pharmacophore model with key features and spatial constraints.

Conclusion and Future Outlook

The structure-activity relationship of phenylbutanamide analogs is a rich and complex field. The evidence clearly indicates that modifications to all three key regions—the phenyl ring, the butanamide linker, and the amide terminus—can profoundly impact biological activity. Phenyl ring substitutions govern potency and selectivity, the linker controls conformational presentation, and the amide terminus modulates crucial pharmacokinetic properties. Future research should focus on multi-parameter optimization, combining favorable modifications identified in different regions. For instance, an analog featuring an optimally substituted phenyl ring (e.g., with a para-isopropyl group for NPBWR1 antagonism) and an extended alkyl chain at the amide terminus (for enhanced cytotoxicity) could yield compounds with superior dual activities. The integration of computational pharmacophore modeling with efficient synthetic strategies and high-throughput biological screening will continue to accelerate the discovery of novel phenylbutanamide-based therapeutic agents with improved efficacy and safety profiles.

References

-

Chen, C. H., et al. (2011). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Molecules. Available at: [Link]

-

E, S. A., et al. (2014). Structure-based drug design identifies novel LPA3 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Creative Biostructure (n.d.). Pharmacophore Modeling. Available at: [Link]

-

Singh, P., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

-

Roufos, I., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. Available at: [Link]

-

Rizzi, A., et al. (2016). Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

MDPI (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Available at: [Link]

-

ResearchGate (n.d.). Exploration of Structure-Activity Relationship Determinants in Analogue Series. Available at: [Link]

-

MDPI (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Biological Evaluation of Some New Benzenesulphonamide Derivatives. Molecules. Available at: [Link]

-

PubMed (n.d.). Pharmacophore modeling in drug design. Available at: [Link]

-

ScienceDirect (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Available at: [Link]

-

Lin, H. R., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

-

ResearchGate (n.d.). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

-

MDPI (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available at: [Link]

Sources

- 1. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-based drug design identifies novel LPA3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wpage.unina.it [wpage.unina.it]

An In-depth Technical Guide to the History, Discovery, and Applications of N-methyl-4-phenylbutanamide

A Note to the Reader: Direct scientific literature on N-methyl-4-phenylbutanamide is notably scarce. This guide, therefore, adopts a first-principles approach, building a comprehensive understanding of the compound by examining its parent molecule, 4-phenylbutyric acid (4-PBA), and the well-established impacts of N-methylation in medicinal chemistry. The synthesis, potential applications, and mechanisms of action described herein are based on established chemical principles and data from closely related analogues.

Introduction: The Phenylbutanamide Scaffold and the Influence of N-methylation

The butanamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. When functionalized with a phenyl group, as in the case of 4-phenylbutanamide and its derivatives, these compounds gain access to biological targets involved in a range of physiological and pathological processes. The parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug for the treatment of urea cycle disorders and is under investigation for its potential in neurological diseases, cancer, and as a chemical chaperone to mitigate endoplasmic reticulum (ER) stress.[1][2]

The introduction of a methyl group to the amide nitrogen (N-methylation) is a common and powerful strategy in drug discovery. This seemingly minor structural modification can profoundly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Consequently, N-methylation can significantly impact a compound's pharmacokinetic profile and its interaction with biological targets.[3] This guide explores the history, synthesis, and potential applications of N-methyl-4-phenylbutanamide, a derivative of 4-PBA, through the lens of these fundamental principles.

Physicochemical Properties

The predicted physicochemical properties of N-methyl-4-phenylbutanamide are summarized in the table below. These values are computationally derived and provide a basis for understanding its likely behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C11H15NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of N-methyl-4-phenylbutanamide: A Generalized Protocol

While a specific, optimized synthesis for N-methyl-4-phenylbutanamide is not extensively documented, a reliable synthetic route can be devised from standard organic chemistry principles. The most direct approach involves the amidation of 4-phenylbutanoic acid with methylamine.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by methylamine.

Caption: Generalized synthetic pathway for N-methyl-4-phenylbutanamide.

Detailed Experimental Protocol: Amidation of 4-Phenylbutanoic Acid

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

4-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with an activating agent (e.g., HOBt)

-

Methylamine solution (e.g., in THF or water)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Activation of 4-Phenylbutanoic Acid:

-

Method A (Acid Chloride Formation): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Method B (Carbodiimide Coupling): In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

-

Amidation:

-

Cool the solution of the activated carboxylic acid (from step 1) to 0 °C.

-

Slowly add a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-methyl-4-phenylbutanamide.

-

Potential Applications and Therapeutic Rationale

The therapeutic potential of N-methyl-4-phenylbutanamide is likely to be an extension of the known biological activities of 4-PBA, with the N-methylation providing a means to fine-tune its pharmacological properties.

Neurological Disorders

4-PBA has shown promise in preclinical models of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[4] Its neuroprotective effects are attributed to its ability to act as a chemical chaperone, reducing the accumulation of misfolded proteins and mitigating ER stress.[5] N-methylation could potentially enhance the blood-brain barrier permeability of the parent compound, leading to improved efficacy in the central nervous system.

Cancer Therapy

As a histone deacetylase (HDAC) inhibitor, 4-PBA can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] The N-methylated derivative could exhibit altered HDAC inhibitory activity or a different selectivity profile, potentially offering a new avenue for anticancer drug development. The broader class of N-substituted amides has also been investigated for antiproliferative activities.[7]

Antimicrobial Applications

Various N-substituted amides have demonstrated significant antibacterial and antifungal properties.[8] While this has not been a primary focus of 4-PBA research, N-methyl-4-phenylbutanamide could be investigated for its potential as an antimicrobial agent.

Hypothesized Mechanism of Action

The mechanism of action of N-methyl-4-phenylbutanamide is likely to parallel that of 4-PBA, primarily involving the modulation of cellular stress responses and epigenetic regulation.

Endoplasmic Reticulum Stress Modulation

A key proposed mechanism is the alleviation of ER stress. By acting as a chemical chaperone, the molecule may facilitate proper protein folding and reduce the accumulation of unfolded or misfolded proteins, a hallmark of many diseases.

Caption: Hypothesized mechanism of HDAC inhibition.

Future Directions and Conclusion

N-methyl-4-phenylbutanamide represents an intriguing but underexplored derivative of the therapeutically relevant molecule, 4-phenylbutyric acid. While direct experimental data is lacking, a strong scientific rationale exists for its synthesis and investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern analytical techniques.

-

In Vitro Biological Evaluation: Screening N-methyl-4-phenylbutanamide for its activity as an HDAC inhibitor, its ability to mitigate ER stress, and its potential anticancer and antimicrobial properties.

-

Pharmacokinetic Profiling: Comparing the in vitro and in vivo pharmacokinetic properties of N-methyl-4-phenylbutanamide with those of 4-PBA to determine the impact of N-methylation.

-

Preclinical Efficacy Studies: Based on promising in vitro data, evaluating the compound in relevant animal models of disease.

References

-

Azoulay-Ginsburg, S., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences, 23(16), 9403. [Link]

- Begley, D. J. (2004). ABC transporters and the blood-brain barrier. Current Pharmaceutical Design, 10(12), 1295-1312.

-

Bobat, F., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology, 16, 1621590. [Link]

-

Dunn, P. J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797. [Link]

-

Giraud, F., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 12511-12537. [Link]

-

Iwasawa, H., et al. (2025). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved from [Link].

-

Raveendran, R., et al. (2015). Pt(iv) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action. Dalton Transactions, 44(30), 13576-13588. [Link]

-

Sieniawska, E. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1385. [Link]

-

Wikipedia. (n.d.). Sodium phenylbutyrate. Retrieved from [Link]

-

Yam, G. H., et al. (2006). Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress. Journal of Biological Chemistry, 281(24), 16475-16483. [Link]

Sources

- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 5. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pt(iv) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

Computational modeling of N-methyl-4-phenylbutanamide binding affinity

Whitepaper: Computational Modeling of N-methyl-4-phenylbutanamide Binding Affinity to the GID4 E3 Ligase

Executive Summary

The advent of Targeted Protein Degradation (TPD) has fundamentally altered modern pharmacotherapy. While early Proteolysis Targeting Chimeras (PROTACs) relied almost exclusively on CRBN and VHL, the field is rapidly pivoting toward novel E3 ligases to overcome acquired resistance and achieve tissue-specific degradation. The Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human CTLH E3 ligase complex, has emerged as a highly tractable target. Recent fragment-based NMR and DNA-encoded library (DEL) screens have identified N-methyl-4-phenylbutanamide as a privileged, high-affinity scaffold for the GID4 degron pocket[1].

This technical guide provides a comprehensive framework for computationally modeling the binding affinity of N-methyl-4-phenylbutanamide derivatives. By integrating structural biology with advanced Free Energy Perturbation (FEP) protocols, we elucidate the thermodynamic drivers of GID4-ligand recognition, empowering researchers to rationally design next-generation molecular glues and PROTACs.

Structural Basis of GID4-Ligand Recognition

To computationally model binding affinity with high fidelity, one must first understand the causal relationship between the target's architecture and the ligand's pharmacophore.

GID4 adopts an antiparallel, eight-stranded β-barrel fold, featuring a deep, highly hydrophobic cavity at one end that naturally recognizes N-terminal degrons (typically starting with Pro, Val, Ile, or Phe)[2]. When N-methyl-4-phenylbutanamide derivatives occupy this pocket, the binding is driven by a finely tuned balance of hydrophobic enclosure and specific polar contacts:

-

Hydrophobic Anchoring: The phenyl ring of the butanamide core penetrates deep into the β-barrel, engaging in critical π−π stacking interactions with Phe254 [1]. The aliphatic linker makes extensive van der Waals contacts with a hydrophobic patch comprising Ile161, Leu171, and Leu240 [3].

-

Polar Recognition: The amide nitrogen and oxygen atoms of the scaffold act as essential hydrogen bond donors/acceptors, forming rigidifying networks with the side chains of Glu237 and Ser253 [3][4].

Mechanistic Insight: The enantiomeric preference of GID4 is highly sensitive to peripheral substitutions on the N-methyl-4-phenylbutanamide core. For instance, transitioning from a para-fluoro substitution to a meta-hydroxyl substitution shifts the binding preference from the (R)- to the (S)-enantiomer due to the formation of a localized hydrogen bond with Ser253[2]. Standard molecular docking often fails to capture these subtle desolvation penalties; therefore, rigorous alchemical free energy calculations are required.

Quantitative Benchmarking of GID4 Binders

The table below summarizes the binding affinities ( Kd ) of key N-methyl-4-phenylbutanamide derivatives, providing a baseline for calibrating computational scoring functions.

| Compound ID | Core Scaffold Modification | Binding Affinity ( Kd ) | Key Interacting Residues | Reference |

| Fragment 7 | para-fluoro-N-methyl-4-phenylbutanamide | ~110 μ M | Phe254, Glu237, Tyr273 | [1] |

| Compound 16 | meta-hydroxyl-N-methyl-4-phenylbutanamide | < 110 μ M | Phe254, Glu237, Ser253 | [1] |

| Compound 88 | Elaborated thiophene-butanamide derivative | 5.6 μ M | Phe254, Glu237, Tyr258 | [1] |

| Compound 14 | Piperidine-fused butanamide analog | 0.03 μ M (30 nM) | Ile161, Leu171, Glu237 | [5] |

Computational Methodology: Step-by-Step FEP Protocol

To accurately predict the relative binding free energies ( ΔΔG ) of novel N-methyl-4-phenylbutanamide analogs, we employ a self-validating Free Energy Perturbation (FEP) workflow. This method is chosen over empirical docking because it rigorously calculates the entropic and enthalpic changes during the alchemical transformation of one ligand into another within the fully solvated GID4 pocket.

Step 1: System Preparation and Protonation State Assignment

-

Structure Retrieval: Download the high-resolution co-crystal structure of GID4 bound to an N-methyl-4-phenylbutanamide derivative (e.g., PDB: 7U3H or 9QDX)[4][5].

-

Protein Preparation: Remove crystallographic waters beyond 5 Å of the binding site. Cap terminal residues.

-

pKa Prediction (Critical Step): Use PROPKA to assign protonation states at pH 7.4. Causality Note: Glu237 must be modeled in its deprotonated (anionic) state, as it acts as a critical hydrogen bond acceptor for the amide nitrogen of the ligand[1]. Incorrect protonation here will artificially collapse the binding pocket during Molecular Dynamics (MD).

Step 2: Ligand Parameterization and Docking

-

Ligand Preparation: Generate 3D conformers of the target N-methyl-4-phenylbutanamide library using LigPrep. Assign partial charges using the AM1-BCC method.

-

Force Field Assignment: Parameterize the ligands using the OPLS4 or GAFF2 force field to ensure accurate torsional profiles for the flexible butanamide aliphatic chain.

-

Induced-Fit Docking: Dock the library into the GID4 pocket, allowing side-chain flexibility for Phe254 and Tyr273 to accommodate varying substituent sizes.

Step 3: Alchemical Free Energy Perturbation (FEP)

-

Map Generation: Construct a perturbation map connecting the reference ligand (e.g., Compound 88) to the target analogs. Ensure that no single edge involves the transformation of more than 10 heavy atoms to maintain phase-space overlap.

-

Solvation & Neutralization: Solvate the complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

-

Equilibration: Run a 10 ns NPT equilibration at 300 K and 1 bar to relax the solvent around the hydrophobic pocket.

-

Production Run (REST2): Execute Replica Exchange Solute Tempering (REST2) FEP. Use 16 λ -windows for the alchemical transformation, running each window for 50 ns.

-

Convergence Analysis: Calculate the ΔΔG using the Bennett Acceptance Ratio (BAR). The protocol is self-validating if the hysteresis between forward and reverse transformations is < 0.5 kcal/mol.

Caption: Computational workflow for calculating relative binding free energies of GID4 ligands.

Application in Targeted Protein Degradation

The ultimate goal of modeling N-methyl-4-phenylbutanamide binding is to utilize it as a substrate receptor anchor in PROTAC development. Computational modeling has identified the solvent-exposed regions of the butanamide core—specifically the carbon atoms at the phenyl 2,3-positions and the methyl substituent—as optimal "exit vectors" for linker attachment[1][6].

By attaching a PEG or alkyl linker at these vectors, the N-methyl-4-phenylbutanamide core can be conjugated to a target-binding warhead (e.g., JQ1 for BRD4). The resulting bifunctional molecule recruits the target protein to the CTLH complex, initiating the degradation cascade.

Caption: Mechanism of GID4-mediated Targeted Protein Degradation using a butanamide-based PROTAC.

Conclusion

The N-methyl-4-phenylbutanamide scaffold represents a highly tunable, synthetically accessible anchor for the GID4 E3 ligase. By utilizing rigorous computational techniques like Free Energy Perturbation, researchers can accurately map the hydrophobic and polar demands of the GID4 degron pocket. Proper parameterization of key residues like Glu237 and Phe254 ensures that computational predictions translate reliably to in vitro binding affinities, accelerating the discovery of novel non-CRBN/VHL degraders.

References

-

Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. Journal of Medicinal Chemistry.[Link]

-

Exploration of chemical probes and conformational flexibility of GID4 - the substrate receptor of human CTLH E3 ligase complex. bioRxiv.[Link]

-

Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex. PMC.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of chemical probes and conformational flexibility of GID4 - the substrate receptor of human CTLH E3 ligase complex | bioRxiv [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Synthesis of N-Methyl-4-phenylbutanamide via EDC/HOBt-Mediated Amidation

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Mechanistic Insights

4-Phenylbutyric acid (4-PBA) is a well-documented chemical chaperone and an FDA-approved therapeutic (Buphenyl) utilized primarily for urea cycle disorders and the alleviation of endoplasmic reticulum (ER) stress[1]. In drug development, the structural derivatization of 4-PBA into amides—specifically N-methyl-4-phenylbutanamide—is a critical strategy to modulate its lipophilicity, alter pharmacokinetic (PK) profiles, or generate targeted prodrugs.

-

Aqueous Byproduct Clearance: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. Unlike DCC, which generates an insoluble dicyclohexylurea byproduct that complicates purification, the EDC-urea byproduct is easily washed away during standard aqueous extraction[2].

-

Suppression of Dead-End Pathways: The reaction of 4-PBA with EDC initially forms a highly reactive O-acylisourea intermediate. Without an additive, this intermediate is prone to irreversible O-to-N acyl migration, forming an unreactive N-acylurea byproduct. The introduction of HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form a stable, yet highly reactive OBt-active ester, effectively eliminating this side reaction[3].

Mechanistic pathway of EDC/HOBt-mediated amidation of 4-PBA.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry must account for the physical state of the reagents. We utilize methylamine hydrochloride rather than aqueous methylamine. Aqueous solutions introduce competing nucleophilic water, which hydrolyzes the OBt-active ester back to the starting carboxylic acid. The solid hydrochloride salt allows for precise molar control.

Table 1: Stoichiometry and Reagent Formulation (5.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role in System |

| 4-PBA | 164.20 | 1.0 | 5.0 | 821.0 mg | Primary Substrate |

| Methylamine·HCl | 67.52 | 1.5 | 7.5 | 506.4 mg | Nucleophile Source |

| EDC·HCl | 191.70 | 1.2 | 6.0 | 1150.2 mg | Coupling Agent |

| HOBt (anhydrous) | 135.13 | 1.2 | 6.0 | 810.8 mg | Nucleophilic Additive |

| DIPEA | 129.24 | 3.0 | 15.0 | 2.61 mL | Non-nucleophilic Base |

| Anhydrous DMF | 73.09 | N/A | N/A | 25.0 mL | Polar Aprotic Solvent |

Expected Product Profile: N-methyl-4-phenylbutanamide (C₁₁H₁₅NO, MW: 177.25 g/mol ). Theoretical yield: 886.25 mg. Expected LC-MS (ESI+): [M+H]⁺ = 178.1 m/z.

Experimental Workflow & Self-Validating Protocol

The following protocol is engineered as a self-validating system . By leveraging the orthogonal solubility profiles of the starting materials, additives, and the final product, the chemical workflow inherently purifies the target molecule during the liquid-liquid extraction phase[4].

Step-by-step experimental workflow for amide synthesis and isolation.

Step-by-Step Methodology

Step 1: Pre-activation of the Carboxylic Acid

-

Charge an oven-dried 100 mL round-bottom flask with a magnetic stir bar, 4-PBA (821.0 mg, 5.0 mmol), and anhydrous HOBt (810.8 mg, 6.0 mmol).

-

Dissolve the solids in 25.0 mL of anhydrous DMF under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial activation is exothermic; cooling prevents the thermal degradation of the O-acylisourea intermediate.

-

Add EDC·HCl (1150.2 mg, 6.0 mmol) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to allow the complete formation of the OBt-active ester.

Step 2: Nucleophilic Amidation

-

Add Methylamine hydrochloride (506.4 mg, 7.5 mmol) to the activated mixture.

-

Dropwise, add DIPEA (2.61 mL, 15.0 mmol) via syringe over 10 minutes. Causality of Base Equivalents: The 3.0 equivalents of DIPEA are strictly calculated: 1.0 eq deprotonates the 4-PBA, 1.5 eq free-bases the methylamine hydrochloride, and the remaining 0.5 eq maintains a basic environment to drive the reaction forward.

-

Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor completion via TLC (Eluent: 50% EtOAc/Hexanes; UV and Ninhydrin stain) or LC-MS.

Step 3: Orthogonal Liquid-Liquid Extraction (The Self-Validation Phase)

-

Quench & Dilute: Dilute the reaction mixture with 75 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Acid Wash (1N HCl, 3 × 30 mL): The acidic aqueous layer protonates unreacted methylamine and DIPEA, pulling them out of the organic phase.

-

Basic Wash (Sat. NaHCO₃, 3 × 30 mL): The basic aqueous layer deprotonates unreacted 4-PBA and the liberated HOBt additive, sequestering them from the organic phase.

-

Water/Brine Wash (DiH₂O 2 × 30 mL, Brine 1 × 30 mL): Removes the highly polar DMF solvent and the water-soluble EDC-urea byproduct. Quality Control Check: Because all reagents and byproducts are forced into the aqueous layers through alternating pH washes, the remaining EtOAc layer is mathematically isolated to contain only the neutral N-methyl-4-phenylbutanamide product.

Step 4: Final Isolation

-

Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

(Optional) If trace impurities remain, purify the crude solid via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure amide as a white crystalline solid.

References

-

B. C. B., et al. "Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites." PLOS One, July 2015. Available at:[Link]

-

J. W. Comerford, et al. "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." American Chemical Society, Dec 2008. Available at:[Link]

Sources

Topic: In Vitro Assay Cascade for the Characterization of N-methyl-4-phenylbutanamide as a Putative Histone Deacetylase (HDAC) Inhibitor

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive suite of in vitro protocols designed to systematically characterize the biological activity of N-methyl-4-phenylbutanamide. Based on its structural similarity to known histone deacetylase (HDAC) inhibitors such as 4-phenylbutyrate, we hypothesize that N-methyl-4-phenylbutanamide may exert its biological effects through the inhibition of this critical enzyme class. The protocols herein are structured as a logical cascade, beginning with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by direct enzymatic assays to confirm HDAC inhibition, cellular assays to verify target engagement, and finally, mechanistic assays to elucidate the downstream effects on apoptosis. This document is intended for researchers in drug discovery and chemical biology, offering robust, self-validating methodologies to move from initial hypothesis to mechanistic understanding.

Introduction: The Rationale for Investigating N-methyl-4-phenylbutanamide as an HDAC Inhibitor

Histone deacetylases (HDACs) are a family of enzymes that play a central role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to chromatin compaction and transcriptional repression.[1] In numerous pathological conditions, particularly cancer, HDACs are frequently overexpressed or their activity is dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents for treating various malignancies.[2][3]

N-methyl-4-phenylbutanamide is a small molecule whose biological activity is not extensively documented. However, its core structure bears a resemblance to 4-phenylbutyrate, a compound known to function as an HDAC inhibitor.[4] This structural analogy forms a compelling scientific basis for hypothesizing that N-methyl-4-phenylbutanamide may also target HDAC enzymes. This application note outlines a validated, multi-step in vitro workflow to rigorously test this hypothesis.

The following experimental cascade is designed to provide a comprehensive profile of the compound's activity:

-

Determine Cellular Potency: Establish the compound's effect on cancer cell viability and define its half-maximal inhibitory concentration (IC₅₀).

-

Confirm Direct Enzyme Inhibition: Directly measure the compound's ability to inhibit the enzymatic activity of purified HDACs.

-

Verify Cellular Target Engagement: Confirm that the compound increases histone acetylation within a cellular context, a hallmark of HDAC inhibition.

-

Elucidate Mechanism of Action: Investigate if the observed cytotoxicity is mediated by the induction of apoptosis, a common outcome of HDAC inhibition.

Comprehensive Experimental Workflow

The logical progression of assays is crucial for an efficient and cost-effective characterization of a novel compound. The workflow begins with broad cellular effects and progressively narrows the focus to specific molecular mechanisms.

Caption: Mechanism of HDAC inhibition leading to histone hyperacetylation.

Detailed Step-by-Step Protocol

-

Cell Treatment and Lysis:

-

Treat cells in a 6-well plate with N-methyl-4-phenylbutanamide at concentrations around the previously determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 12-24 hours. Include a vehicle control.

-

Wash cells twice with ice-cold PBS. [5] * Lyse the cells directly in the plate by adding 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. [6][7] * Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. [5] * Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [5]Transfer the supernatant (total protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay. [6]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [7]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). [6][8] * Incubate the membrane overnight at 4°C with a primary antibody specific for Acetyl-Histone H3 (e.g., anti-Ac-H3K9).

-

Scientist's Note: It is essential to probe a separate, identical blot (or strip and re-probe the same blot) for Total Histone H3 and a loading control (e.g., GAPDH or β-Actin) to ensure that observed changes are due to acetylation levels and not variations in protein loading.

-

Wash the membrane three times for 10 minutes each with TBST. [8][9] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9] * Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Expected Results

A successful experiment will show a dose-dependent increase in the band intensity for Acetyl-Histone H3 in cells treated with N-methyl-4-phenylbutanamide, while the levels of Total Histone H3 and the loading control should remain constant across all lanes.

Assay Protocol 4: Apoptosis Induction (Caspase-3/7 Activity Assay)

Principle of the Assay

A key mechanism by which HDAC inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. [1][3]Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases that, when activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [10]This assay uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [10][11]The resulting signal is proportional to the amount of active executioner caspases in the cell lysate.

Detailed Step-by-Step Protocol (Luminogenic)

This protocol is based on commercially available kits like Promega's Caspase-Glo® 3/7 Assay.

-

Cell Seeding and Treatment:

-

In a white-walled 96-well plate suitable for luminescence, seed cells at 10,000 cells per well in 80 µL of medium.

-

Incubate for 24 hours to allow attachment.

-

Treat cells with N-methyl-4-phenylbutanamide at 1x and 2x the IC₅₀ for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains the luminogenic substrate and a cell-lysing buffer.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation:

-

Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature, protected from light, for 1 to 3 hours.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis

The data is typically presented as the fold-change in caspase activity relative to the vehicle-treated control cells.

Formula: Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)

A significant, dose-dependent increase in luminescence indicates the activation of the apoptotic pathway by N-methyl-4-phenylbutanamide.

Summary and Forward Outlook

This application note provides a structured, hypothesis-driven framework for the in vitro characterization of N-methyl-4-phenylbutanamide. By following this cascade of assays, a researcher can efficiently determine the compound's cytotoxic IC₅₀, confirm its mechanism as a direct HDAC inhibitor, verify its activity in a cellular context, and elucidate its downstream effect on apoptosis. Positive results from this workflow would provide a strong foundation for advancing N-methyl-4-phenylbutanamide into more complex preclinical studies, including isoform selectivity profiling, off-target screening, and in vivo efficacy models.

References

-

Du, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

-

Wilson, A. J., & Rotwein, P. (2007). A Non-Isotopic In Vitro Assay for Histone Acetylation. PMC. [Link]

-

EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

-

EpigenTek. EpiQuik Global Histone H3 Acetylation Assay Kit. [Link]

-

RayBiotech. (2021). Acetylated-Histone H3 ELISA Kit. [Link]

-

CD BioSciences. Histone H3 Acetylation Assay Kit. [Link]

-

Garcia-Manero, G., et al. (2005). Histone deacetylase inhibitors induced caspase-independent apoptosis in human pancreatic adenocarcinoma cell lines. AACR Journals. [Link]

-

EMD Millipore. Inhibition of Histone Deacetylases. PMC. [Link]

-

Heltweg, B., & Jung, M. (2006). In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

-

Hoffmann, K., et al. (1999). A non-isotopic assay for histone deacetylase activity. Nucleic Acids Research. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

ResearchGate. The MTT cell viability results (n=4), expressed as the percentage of.... [Link]

-

Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. [Link]

-

PubChem. N-Methyl-4-oxo-4-phenylbutanamide. [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

ASH Publications. (2010). Novel Histone Deacetylase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. [Link]

-

Materials and Methods. Cell viability assay. [Link]

-

Saraswathi, B. S., et al. (2011). N-(4-Methylphenyl)-N′-phenylbutanediamide monohydrate. PMC. [Link]

-

Protocolsonline. (2022). Protocol for Western Blotting. [Link]

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

-

Lee, J.-H., et al. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. [Link]

-